

Application Notes & Protocols for High-Throughput Screening of IMPDH2 Inhibitors

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Compound of Interest

Compound Name: *Impdh2-IN-2*

Cat. No.: *B12423708*

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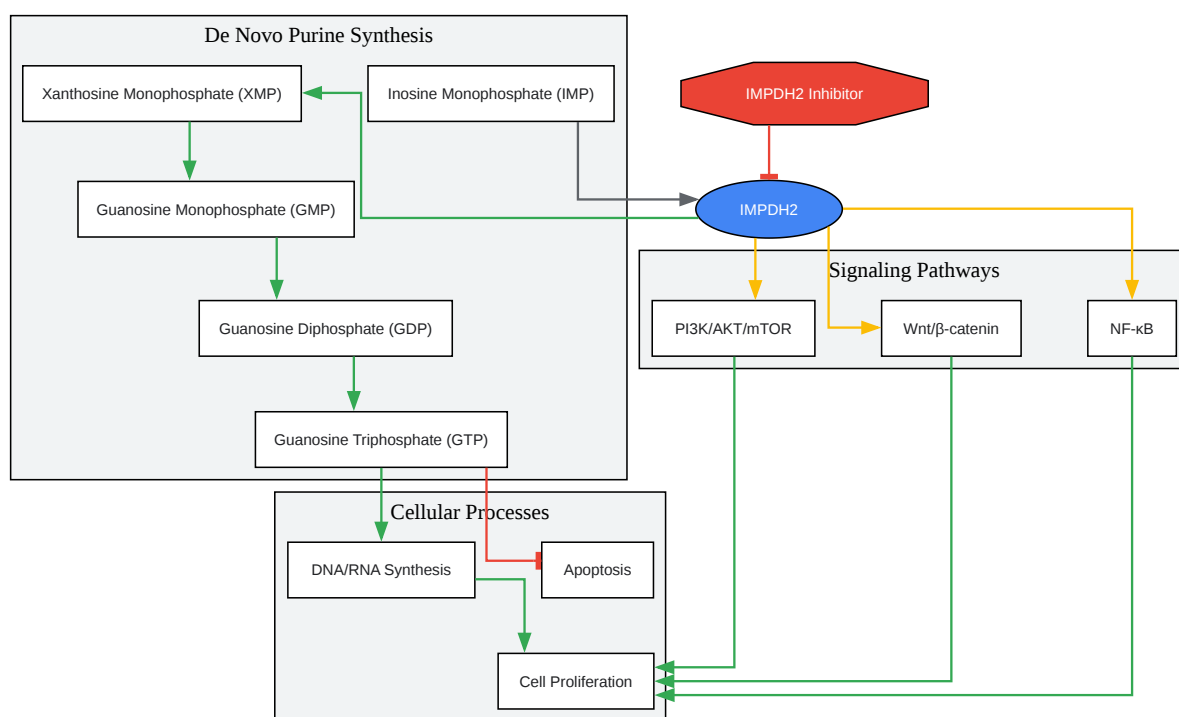
Audience: Researchers, scientists, and drug development professionals.

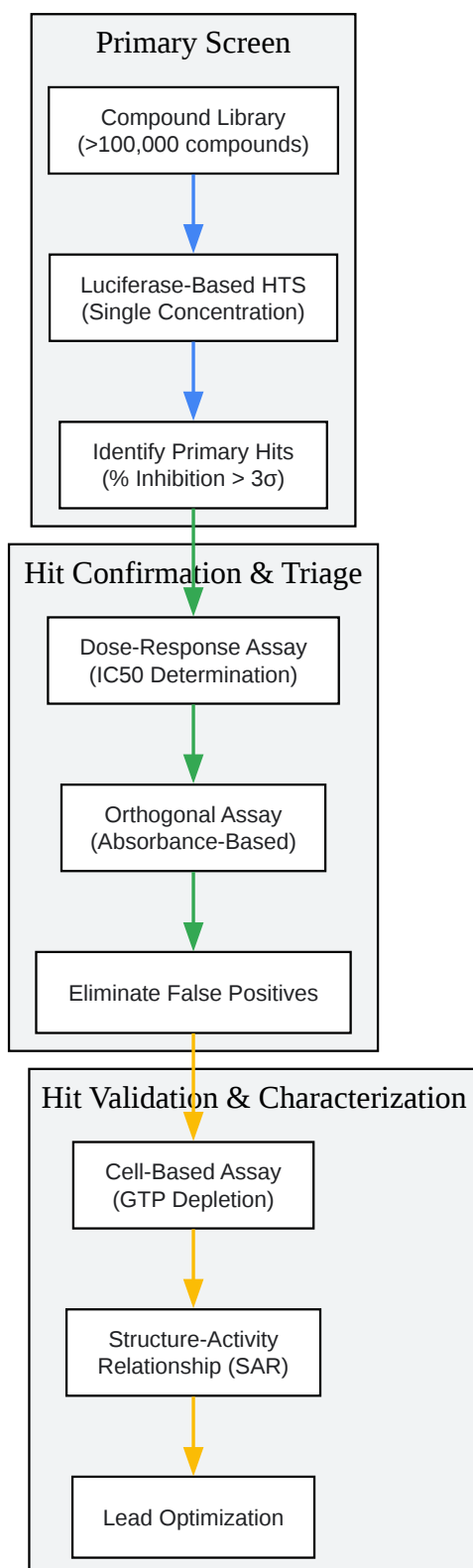
Introduction

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] It catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for the synthesis of guanosine triphosphate (GTP).[4] Humans have two isoforms, IMPDH1 and IMPDH2, which share 84% sequence homology.[1] While IMPDH1 is constitutively expressed, IMPDH2 is upregulated in rapidly proliferating cells, including lymphocytes and cancer cells, making it an attractive therapeutic target for immunosuppressive, antiviral, and anticancer agents. This document provides detailed protocols for developing and executing a high-throughput screen (HTS) to identify novel inhibitors of IMPDH2.

IMPDH2 Signaling Pathway

IMPDH2 plays a central role in cellular metabolism, providing the necessary building blocks for DNA and RNA synthesis. Its activity is critical for cell proliferation and is intertwined with several signaling pathways. Inhibition of IMPDH2 depletes the guanine nucleotide pool, leading to cell cycle arrest and apoptosis. Dysregulation of IMPDH2 has been implicated in various diseases, and it is known to interact with pathways such as the PI3K/AKT/mTOR and Wnt/ β -catenin signaling pathways.





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